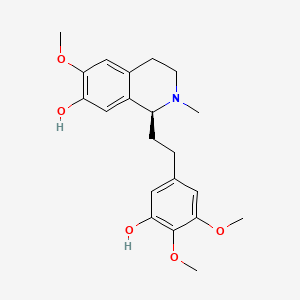

(S)-autumnaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Autumnaline is an isoquinoline alkaloid.

Applications De Recherche Scientifique

Biosynthetic Pathways

(S)-autumnaline serves as a crucial precursor in the biosynthesis of colchicine and other related alkaloids. Research has demonstrated that this compound is synthesized from phenylpropionic aldehydes and dopamine through a series of enzymatic reactions. Specifically, a four-enzyme cascade has been developed to streamline the production of this compound and its derivatives:

- Enzymatic Modules :

- PEIA Moiety Module : Involves norcoclaurine synthase for the initial synthesis.

- Methyl Transfer Module : Utilizes O-methyltransferases for subsequent methylation steps.

This modular approach not only enhances the efficiency of this compound production but also allows for the generation of various derivatives that can be further explored for their biological activities .

Synthetic Biology Applications

The ability to produce this compound through engineered microbial systems, such as Escherichia coli, represents a significant advancement in synthetic biology. By optimizing metabolic pathways and employing a plug-and-play strategy, researchers have successfully scaled up the production of this compound to high titers, making it feasible for industrial applications . This method provides a platform for producing other complex alkaloids and demonstrates the potential for biotechnological innovations in drug development.

Pharmacological Research

Colchicine, derived from this compound, has been extensively studied for its anti-inflammatory properties and use in treating gout and familial Mediterranean fever. The exploration of this compound's role in colchicine biosynthesis opens avenues for developing new therapeutic agents with improved efficacy and reduced side effects. The understanding of its biosynthetic pathway can lead to the discovery of novel compounds with similar pharmacological profiles .

Case Study 1: Colchicine Biosynthesis

A study highlighted the biosynthetic conversion of this compound into colchicine using labeled precursors. The experiments demonstrated that this compound was effectively incorporated into colchicine-producing plants, confirming its role as a key intermediate in the pathway .

Case Study 2: Metabolic Engineering

In another research effort, metabolic engineering techniques were applied to enhance the production of this compound in Nicotiana benthamiana. The co-expression of various cytochrome P450 enzymes facilitated the conversion of this compound into methylated derivatives, showcasing the compound's versatility as a substrate in biosynthetic pathways .

Summary Table of Applications

Propriétés

Numéro CAS |

23068-65-7 |

|---|---|

Formule moléculaire |

C21H27NO5 |

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

(1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1 |

Clé InChI |

GZUNPCNPOLOTLX-INIZCTEOSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

SMILES isomérique |

CN1CCC2=CC(=C(C=C2[C@@H]1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

SMILES canonique |

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.